molecular formula C13H18O3 B14851047 3-(Cyclopropylmethoxy)-2-isopropoxyphenol

3-(Cyclopropylmethoxy)-2-isopropoxyphenol

Cat. No.: B14851047
M. Wt: 222.28 g/mol
InChI Key: ZMPMCSAULLALCQ-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-2-isopropoxyphenol is an organic compound with a unique structure that includes a cyclopropylmethoxy group and an isopropoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-2-isopropoxyphenol typically involves the following steps:

    O-Alkylation: The phenol group is first alkylated with cyclopropylmethanol in the presence of a base such as sodium hydride or potassium tert-butoxide. This step forms the cyclopropylmethoxy group on the phenol ring.

    Isopropylation: The next step involves the introduction of the isopropoxy group. This can be achieved through a similar O-alkylation reaction using isopropyl bromide and a base.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely. The choice of solvents, temperature, and pressure is critical to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-2-isopropoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

3-(Cyclopropylmethoxy)-2-isopropoxyphenol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for developing new pharmaceuticals.

    Medicine: Potential therapeutic applications are being explored, particularly in the treatment of diseases where phenolic compounds are known to be effective.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-2-isopropoxyphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The cyclopropylmethoxy and isopropoxy groups can influence the compound’s lipophilicity and membrane permeability, enhancing its ability to interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound has a similar structure but includes a difluoromethoxy group, which can alter its reactivity and applications.

    3-(Cyclopropylmethoxy)phenylboronic acid: This compound contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.

Uniqueness

3-(Cyclopropylmethoxy)-2-isopropoxyphenol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

3-(cyclopropylmethoxy)-2-propan-2-yloxyphenol

InChI

InChI=1S/C13H18O3/c1-9(2)16-13-11(14)4-3-5-12(13)15-8-10-6-7-10/h3-5,9-10,14H,6-8H2,1-2H3

InChI Key

ZMPMCSAULLALCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=C1OCC2CC2)O

Origin of Product

United States

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